molecular formula C12H17ClFNO2 B1447033 4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride CAS No. 1803606-87-2

4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride

Cat. No. B1447033
M. Wt: 261.72 g/mol
InChI Key: JUFIBPSSEXODGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride” is a chemical compound with the CAS number 1803606-87-2 . It has a molecular weight of 261.72 and its molecular formula is C12H17ClFNO2 . It is typically stored at room temperature and appears as a powder .

Physical and Chemical Properties The compound has a molecular weight of 261.72 . Its molecular formula is C12H17ClFNO2 . The compound is typically stored at room temperature and appears as a powder .

Scientific Research Applications

  • Indole Derivatives :

    • Methods : The synthesis of indole derivatives involves electrophilic substitution due to excessive π-electrons delocalization .
    • Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • m-Aryloxy Phenols :

    • Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
    • Methods : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
    • Results : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Safety And Hazards

The compound has several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(2-fluoro-3-methoxyphenyl)oxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2.ClH/c1-15-10-4-2-3-9(11(10)13)12(14)5-7-16-8-6-12;/h2-4H,5-8,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFIBPSSEXODGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2(CCOCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride
Reactant of Route 2
4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride
Reactant of Route 3
4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride
Reactant of Route 4
4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride
Reactant of Route 5
4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride
Reactant of Route 6
4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride

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